3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
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Overview
Description
3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H8N2O3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include a range of quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid: Similar structure but with a methyl group at the 3-position.
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Similar structure but with a methyl group at the 2-position and carboxylic acid at the 6-position.
Uniqueness
3-Oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-quinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-7-4-10-6-3-1-2-5(9(13)14)8(6)11-7/h1-3,10H,4H2,(H,11,12)(H,13,14) |
InChI Key |
PRHFVWSUMXELEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2N1)C(=O)O |
Origin of Product |
United States |
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